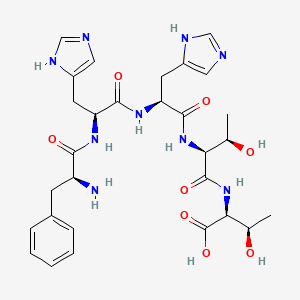
L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine is a synthetic peptide composed of five amino acids: phenylalanine, histidine, histidine, threonine, and threonine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-phenylalanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-histidine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-histidine, L-threonine, and L-threonine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automated peptide synthesizers are often used to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form histidine-derived products.
Reduction: The peptide can be reduced to alter its structure and properties.
Substitution: Specific amino acids within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or EDC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of 2-oxo-histidine.
Scientific Research Applications
L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery vehicle.
Materials Science: Explored for its use in the development of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-histidyl-L-phenylalanine: Similar in structure but with a different sequence of amino acids.
L-Phenylalanyl-L-proline: Contains phenylalanine and proline instead of histidine and threonine.
Uniqueness
L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications where other peptides may not be suitable.
Properties
CAS No. |
297180-94-0 |
|---|---|
Molecular Formula |
C29H39N9O8 |
Molecular Weight |
641.7 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C29H39N9O8/c1-15(39)23(28(44)38-24(16(2)40)29(45)46)37-27(43)22(10-19-12-32-14-34-19)36-26(42)21(9-18-11-31-13-33-18)35-25(41)20(30)8-17-6-4-3-5-7-17/h3-7,11-16,20-24,39-40H,8-10,30H2,1-2H3,(H,31,33)(H,32,34)(H,35,41)(H,36,42)(H,37,43)(H,38,44)(H,45,46)/t15-,16-,20+,21+,22+,23+,24+/m1/s1 |
InChI Key |
GBHLWFDLFXYNCF-SAUXEOITSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


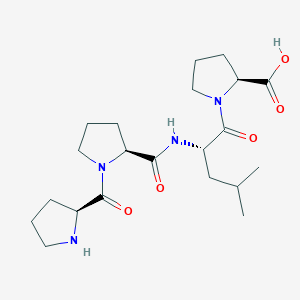
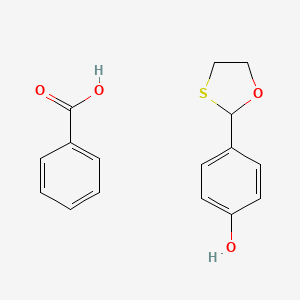

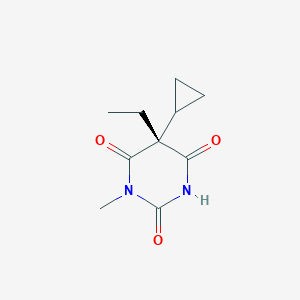
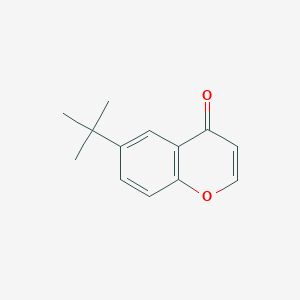
![2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide](/img/structure/B12569910.png)

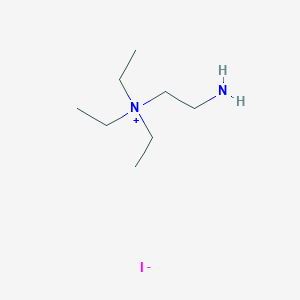
![Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-](/img/structure/B12569929.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide](/img/structure/B12569942.png)

![2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B12569964.png)
![4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B12569969.png)

